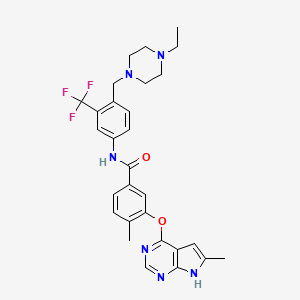
Nivolumab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .
Synthesis Analysis
A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Molecular Structure Analysis
The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .Chemical Reactions Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Physical And Chemical Properties Analysis
Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .Wissenschaftliche Forschungsanwendungen
Application in Non-Small Cell Lung Cancer (NSCLC)
Field
Oncology - specifically, the treatment of lung cancer .
Application Summary
Nivolumab, in combination with Ipilimumab and chemotherapy, has been used in the treatment of metastatic non-small-cell lung cancer (NSCLC) . This combination has been shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) .
Methods of Application
Patients were treated with a regimen of platinum-based chemotherapy combined with immunotherapy of nivolumab every three weeks and ipilimumab every 6 weeks . The patients received 2–3 cycles of chemotherapy according to the physician’s choice: platinum-based cisplatin or carboplatin with either pemetrexed or paclitaxel .
Results
The median PFS was 10.2 months, longer than that of the 9LA trial (6.7 months) . Adenocarcinoma patients exhibited a higher median OS of 13.7 (range 5–33) months than squamous cell carcinoma (SCC) patients at 12.3 (5–20) months and PFS of 10.3 (4–33) months, while squamous cell carcinoma patients had a PFS of 9.2 (4–18) months .
Application in Advanced and Metastatic Cervical Cancer
Field
Oncology - specifically, the treatment of cervical cancer .
Application Summary
Nivolumab, a PD-1 inhibitor, has emerged as a potential therapeutic option for advanced and metastatic cervical cancer .
Methods of Application
The effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort were assessed, drawing from clinical trials and real-world evidence up to December 2023 .
Results
The review rigorously assesses the effectiveness and outcomes of various nivolumab treatment regimens within this patient cohort .
Application in Advanced Non-Small Cell Lung Cancer (NSCLC)
Application Summary
Nivolumab has demonstrated its efficacy at extending overall survival (OS) in patients with locally advanced or metastatic NSCLC after chemotherapy in large randomized studies .
Methods of Application
Patients with advanced non-squamous (CheckMate057) and squamous (CheckMate017) NSCLC were treated with Nivolumab . The treatment benefit observed in randomized clinical trials has been replicated in real-world observational studies in everyday clinical practice .
Results
In the long-term extensions of these studies, the 4-year OS rate with nivolumab was 14% . This includes the UNIVOC study in France, a large cohort of >10,000 patients, corresponding to all patients with advanced NSCLC (aNSCLC) starting nivolumab treatment in the 2 years following the date when it was made available in France (2015) .
Safety And Hazards
Eigenschaften
CAS-Nummer |
946414-94-4 |
|---|---|
Produktname |
Nivolumab |
Molekularformel |
C6362H9862N1712O1995S42 |
Molekulargewicht |
143599.39 g·mol−1 |
Synonyme |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



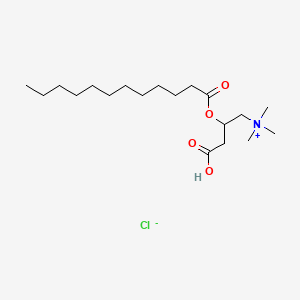
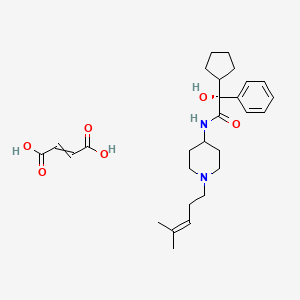
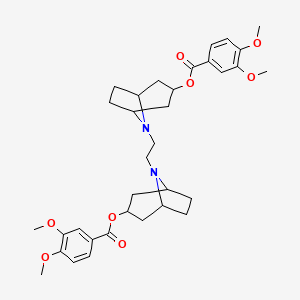
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)
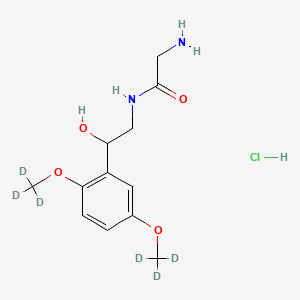
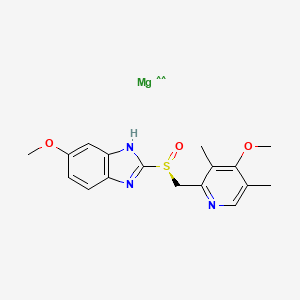
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
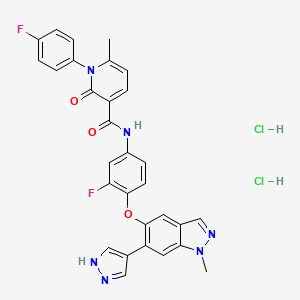
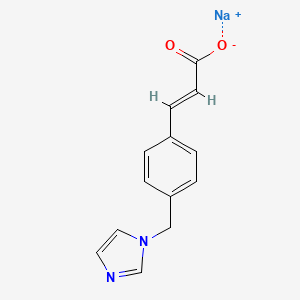
![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)
